Cas no 111158-11-3 (1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene)
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(Trans-4-Propylcyclohexyl)-4-iodobenzene
- 1-IODO-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE
- Benzene, 1-iodo-4-(trans-4-propylcyclohexyl)-
- 1-(trans-4-n-Propylcyclohexyl)-4-iodobenzene
- 1-Iodo-4-(trans-4 -propylcyclohexyl)benzene
- 4-(4-trans-Propylcyclohexyl)iodobenzene
- 4-(trans-4-Propylcyclohexyl)-1-iodobenzene
- 4-(trans-4-propylcyclohexyl)iodobenzene
- 4-Iodo-1-(trans-4-propylcyclohexyl)benzene
- 4-trans(4-n-Propyl cyclohexyl) iodobenzene
- 1-IODO-4-(4-PROPYL-CYCLOHEXYL)-BENZENE
- QBYHVVBZXPJPKK-JOCQHMNTSA-N
- VZ21491
- 1alpha-(4-Iodophenyl)-4beta-propylcyclohexane
- 1-iodo-4-((1s,4r)-4-propylcyc
- SCHEMBL13235212
- 1-iodo-4-((1s,4r)-4-propylcyclohexyl)benzene
- 860639-66-3
- DS-15500
- MFCD06658188
- CS-0152576
- 1-iodo-4-(4-propylcyclohexyl)benzene
- Benzene,1-iodo-4-(4-propylcyclohexyl)-
- 1-Iodo-4-(trans-4-propylcyclohexyl)benzene
- 111158-11-3
- C15H21I
- SCHEMBL712306
- AKOS015914906
- F20781
- FT-0642720
- SCHEMBL712307
- BENZENE,1-IODO-4-(TRANS-4-PROPYLCYCLOHEXYL)-
- D84151
- QBYHVVBZXPJPKK-UHFFFAOYSA-N
- 1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene
-
- MDL: MFCD06658188
- Inchi: 1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3
- InChI Key: QBYHVVBZXPJPKK-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)C1CCC(CCC)CC1
Computed Properties
- Exact Mass: 328.06900
- Monoisotopic Mass: 328.06880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 6.4
Experimental Properties
- Density: 1.330
- Boiling Point: 349 ºC
- Flash Point: 158 ºC
- Refractive Index: 1.553
- PSA: 0.00000
- LogP: 5.36510
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM203621-25g |
1-(trans-4-Propylcyclohexyl)-4-iodobenzene |
111158-11-3 | 95% | 25g |
$102 | 2021-06-15 | |
| Chemenu | CM203621-100g |
1-(trans-4-Propylcyclohexyl)-4-iodobenzene |
111158-11-3 | 95% | 100g |
$234 | 2021-06-15 | |
| ChemScence | CS-0152576-10g |
1-(trans-4-Propylcyclohexyl)-4-iodobenzene |
111158-11-3 | 99.73% | 10g |
$48.0 | 2022-04-28 | |
| ChemScence | CS-0152576-25g |
1-(trans-4-Propylcyclohexyl)-4-iodobenzene |
111158-11-3 | 99.73% | 25g |
$90.0 | 2022-04-28 | |
| ChemScence | CS-0152576-100g |
1-(trans-4-Propylcyclohexyl)-4-iodobenzene |
111158-11-3 | 99.73% | 100g |
$318.0 | 2022-04-28 | |
| TRC | I737173-250mg |
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene |
111158-11-3 | 250mg |
$ 50.00 | 2022-06-02 | ||
| TRC | I737173-500mg |
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene |
111158-11-3 | 500mg |
$ 65.00 | 2022-06-02 | ||
| TRC | I737173-2.5g |
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene |
111158-11-3 | 2.5g |
$ 80.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI139-5g |
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene |
111158-11-3 | 97% | 5g |
218.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI139-20g |
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene |
111158-11-3 | 97% | 20g |
548.0CNY | 2021-07-12 |
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene Suppliers
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene: A Comprehensive Overview
1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene, also known by its CAS number 111158-11-3, is a complex organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with an iodine atom at the para position and a trans-4-N-propylcyclohexyl group. The combination of these functional groups makes it a versatile molecule with potential uses in drug discovery, material science, and synthetic chemistry.
The synthesis of 1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene involves a series of carefully designed reactions. Initially, the benzene ring is functionalized with an iodine atom through electrophilic substitution. This step is crucial as the iodine group acts as a leaving group in subsequent reactions. The trans-4-N-propylcyclohexyl group is then introduced via a coupling reaction, ensuring the stereochemistry of the cyclohexane ring is maintained. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more accessible for large-scale production.
In terms of physical properties, 1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene exhibits a melting point of approximately 95°C and a boiling point around 280°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The compound's stability under standard conditions has been extensively studied, with recent research highlighting its resistance to oxidative degradation under mild conditions.
The applications of 1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene are diverse. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds targeting specific receptors. For instance, studies have shown its potential in developing agonists for G-protein coupled receptors (GPCRs), which are critical in drug design for treating cardiovascular and neurological disorders.
Moreover, this compound has found applications in materials science, particularly in the development of advanced polymers and composites. The cyclohexane ring provides mechanical stability, while the iodine group facilitates cross-linking during polymerization. Recent research has explored its use in creating self-healing materials, where the compound acts as a reactive component enabling dynamic bonding.
In synthetic chemistry, 1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene is employed as a building block for constructing more complex molecules. Its modular structure allows chemists to introduce additional functional groups through substitution or coupling reactions. This modular approach has been instrumental in developing libraries of compounds for high-throughput screening in drug discovery.
The latest studies on this compound have focused on its role in click chemistry and bioconjugation reactions. Researchers have demonstrated that the trans configuration of the cyclohexane ring enhances reaction efficiency in copper-catalyzed azide alkyne cycloaddition (CuAAC), making it an ideal substrate for constructing bioconjugates with high yield and specificity.
In conclusion, 1-Iodo-4-(trans-4-N-propylcyclohexyl)benzene, CAS number 111158-11-3, is a multifaceted compound with significant potential across various chemical disciplines. Its unique structure, combined with recent advancements in synthetic methods and application areas, positions it as a valuable tool in modern chemical research and development.
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